molecular formula C10H10N4O2 B14165281 1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole CAS No. 89221-07-8

1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole

Cat. No.: B14165281
CAS No.: 89221-07-8
M. Wt: 218.21 g/mol
InChI Key: PRZDLKKNGZIAFR-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

  • Step 1: : Synthesis of the azide precursor.

    • React 4-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt.
    • Treat the diazonium salt with sodium azide to obtain 4-nitrophenyl azide.
  • Step 2: : Cycloaddition reaction.

    • React 4-nitrophenyl azide with ethylacetylene in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The triazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate (KMnO4), acetic acid as a solvent.

Major Products Formed

    Reduction: 1-Ethyl-4-(4-aminophenyl)-1H-1,2,3-triazole.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized triazole derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-(3-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with the nitro group in a different position.

    1-Methyl-4-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-4-(4-aminophenyl)-1H-1,2,3-triazole: Reduction product of 1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole.

Uniqueness

This compound is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and biological activity. The presence of the ethyl group also affects its physical and chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

89221-07-8

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1-ethyl-4-(4-nitrophenyl)triazole

InChI

InChI=1S/C10H10N4O2/c1-2-13-7-10(11-12-13)8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3

InChI Key

PRZDLKKNGZIAFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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